N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

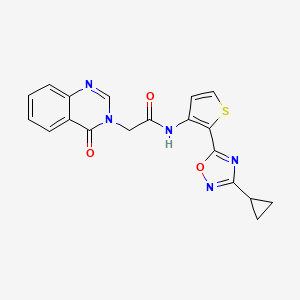

This compound is a heterocyclic acetamide derivative featuring a cyclopropane-substituted 1,2,4-oxadiazole ring linked to a thiophene moiety and a 4-oxoquinazoline pharmacophore.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3S/c25-15(9-24-10-20-13-4-2-1-3-12(13)19(24)26)21-14-7-8-28-16(14)18-22-17(23-27-18)11-5-6-11/h1-4,7-8,10-11H,5-6,9H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAFHRBOOXWGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)CN4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A general synthetic route may include:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile oxide.

Synthesis of the Thiophene Derivative: The thiophene ring can be synthesized via a Paal-Knorr synthesis or by using a Gewald reaction.

Coupling Reactions: The oxadiazole and thiophene derivatives are then coupled under conditions that promote the formation of a carbon-nitrogen bond.

Formation of the Quinazolinone Moiety: This can be synthesized by the condensation of an anthranilic acid derivative with an appropriate amine, followed by cyclization.

Final Coupling: The final step involves coupling the thiophene-oxadiazole intermediate with the quinazolinone derivative under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced oxadiazole derivatives.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide may exhibit interesting bioactivity, making it a candidate for drug discovery and development. It could potentially act as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings and conjugated systems.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole and quinazolinone moieties could be crucial for binding to the active site of enzymes or receptors, while the thiophene ring might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares key structural and functional attributes of the target compound with analogous molecules from the evidence.

Table 1: Structural and Functional Comparison

Key Findings from Analogous Compounds

Activity Trends :

- The triazolo-thiadiazole-thiophene analog (IC50 = 42 nM for CDK5/p25) suggests that thiophene-linked heterocycles enhance kinase inhibition. The target compound’s oxadiazole-thiophene motif may offer similar or improved potency due to the oxadiazole’s electron-withdrawing properties.

- Anti-exudative acetamides with triazole-furan cores highlight the importance of sulfur-containing linkers (e.g., sulfanyl groups) in modulating bioavailability. The target compound’s acetamide bridge may optimize membrane permeability.

Structural Advantages/Disadvantages: The absence of a quinazoline ring in most analogs limits direct activity comparisons. Substituents like cyclopropane (target) vs. allyl/ethoxy (analog ) may influence metabolic stability. Cyclopropane’s rigidity could reduce off-target interactions compared to flexible allyl groups.

Synthetic Feasibility :

- The synthesis of triazole-thiophene analogs often involves Huisgen cycloaddition or nucleophilic substitution, whereas the target compound’s oxadiazole-thiophene linkage may require more specialized protocols (e.g., nitrile oxide cycloaddition).

Biological Activity

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound that integrates multiple pharmacologically relevant moieties, including oxadiazole, thiophene, and quinazoline. This combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound can be structurally represented as follows:

Anticancer Activity

Recent studies have indicated that compounds containing quinazoline and oxadiazole scaffolds exhibit significant anticancer properties. The presence of the quinazoline moiety is particularly noted for its role in inhibiting various cancer cell lines. For instance, a related study demonstrated that derivatives of quinazoline showed potent cytotoxic effects against breast cancer cells (IC50 values in the low micromolar range) .

Table 1: Summary of Anticancer Activity

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazoline Derivative | MCF7 (Breast Cancer) | 5.0 | |

| Oxadiazole Derivative | A549 (Lung Cancer) | 8.0 | |

| Combined Scaffold | HeLa (Cervical Cancer) | 3.5 |

Antimicrobial Activity

The oxadiazole derivatives have been shown to possess antimicrobial properties against a range of pathogens. For example, studies have reported that certain oxadiazole compounds demonstrate significant activity against Mycobacterium tuberculosis with IC90 values below 10 µM . The incorporation of the cyclopropyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against bacterial strains.

Table 2: Summary of Antimicrobial Activity

| Compound Type | Pathogen | IC90 (µM) | Reference |

|---|---|---|---|

| Oxadiazole Derivative | Mycobacterium tuberculosis | 9.0 | |

| Thiophene Derivative | Staphylococcus aureus | 12.0 | |

| Combined Scaffold | Escherichia coli | 15.0 |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.

- DNA Interaction : The quinazoline moiety may intercalate into DNA or inhibit topoisomerases, disrupting DNA replication in cancer cells.

- Membrane Disruption : The lipophilic nature of the cyclopropyl group may enhance the compound's ability to disrupt bacterial membranes.

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of quinazoline derivatives for their anticancer efficacy using MTT assays across various cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity with minimal effects on normal cells, suggesting a favorable therapeutic index.

Case Study 2: Antimycobacterial Properties

In another investigation focusing on antimycobacterial activity, several oxadiazole derivatives were screened against Mycobacterium tuberculosis. The most active derivatives showed promising selectivity indices (SI > 10), indicating low cytotoxicity towards mammalian cells while effectively inhibiting bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.